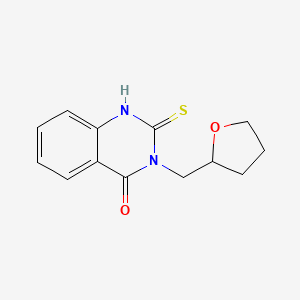
2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one (hereafter referred to as 2M3TQ) is a novel compound that has recently been synthesized and studied for its potential medicinal applications. 2M3TQ is a quinazolinone derivative, which is a heterocyclic compound with a fused six-membered ring. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also known to possess antioxidant and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases and disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has demonstrated the significant antimicrobial and antifungal activities of compounds related to 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one. For example, a study by Alagarsamy et al. (2004) synthesized title compounds with similar structures and tested their antimicrobial efficacy against pathogenic bacteria and fungi, showing considerable activity Alagarsamy, V., Revathi, R., Meena, S., Ramaseshu, K. V., Rajasekaran, S., & Clerco, E. D. (2004). AntiHIV, Antibacterial And Antifungal Activities Of Some 2,3-Disubstituted Quinazolin-4(3H)-Ones. Indian Journal of Pharmaceutical Sciences, 66, 459-462. Similarly, El-Azab (2007) synthesized a series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones, exhibiting broad-spectrum antimicrobial activity, which suggests their potential as templates for developing more potent antimicrobial agents El-Azab, A. (2007). Synthesis of Some New Substituted 2-Mercaptoquinazoline Analogs as Potential Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 182, 333-348.
Chemical Synthesis and Characterization
The synthesis and characterization of quinazolin-4(3H)-one derivatives have been a focus for many researchers, aiming to explore their chemical properties and potential applications. Fleischer et al. (1997) prepared a series of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones, highlighting the versatility of these compounds in chemical synthesis Fleischer, J., Takács, K., & Hermecz, I. (1997). Synthesis of 2‐[mercapto(cyano)methylene]‐1,2,3,4‐tetrahydro‐quinazolin‐4‐ones and 2‐amino‐4‐methylpyrazolo‐[1,5‐a]quinazolin‐5(4H)‐one. Journal of Heterocyclic Chemistry, 34, 1251-1254.
Potential Antitumor Activity
Some derivatives of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one have been explored for their potential antitumor activity. For instance, Khalil et al. (2003) synthesized a series of 2‐substituted mercapto‐3H‐quinozolines with significant in vitro antitumor activity, showcasing the potential of these compounds in cancer research Khalil, A., Hamide, S. G. A., Al-Obaid, A. M., & El-Subbagh, H. (2003). Substituted Quinazolines, Part 2. Synthesis and In‐Vitro Anticancer Evaluation of New 2‐Substituted Mercapto‐3H‐quinazoline Analogs. Archiv der Pharmazie, 336.
Keto-Enol Tautomerism
The study of chemical properties such as keto-enol tautomerism in quinazolin-4(3H)-one derivatives provides insights into their potential applications in various fields, including material science and drug development. Mohammed et al. (2020) synthesized a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties, exploring their keto-enol tautomerism characters Mohammed, S. J., Salih, A., Rashid, M. A., Omer, K., & Abdalkarim, K. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25.
Eigenschaften
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHQFJXVMZVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)

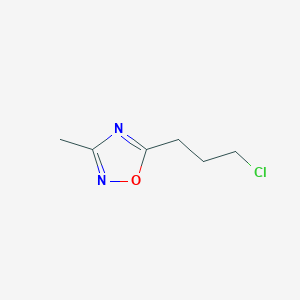
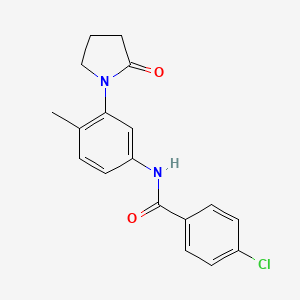
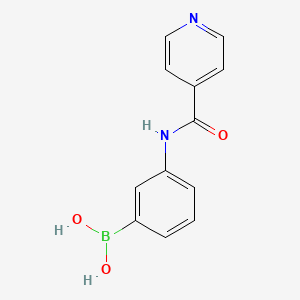
![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)

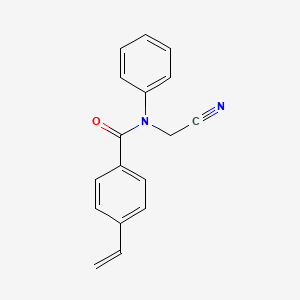
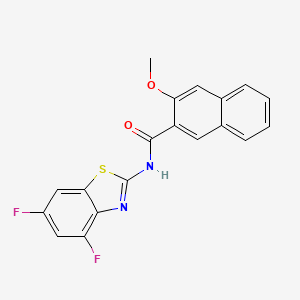
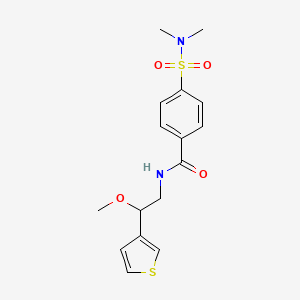

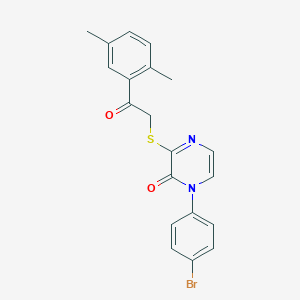
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2739606.png)
![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)